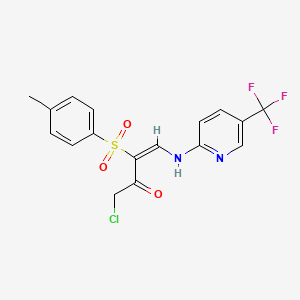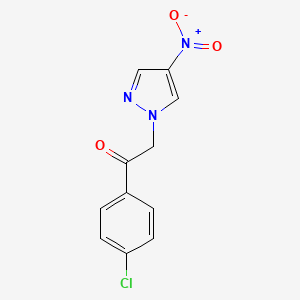
1-(4-Methoxyphenyl)-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Methoxyphenyl)-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one, also known as 4-Methoxy-4-nitro-1H-pyrazole (MNP), is a small organic molecule with a wide variety of applications in scientific research. The synthesis of MNP is relatively simple, and it is a highly stable compound that can be used in a variety of laboratory experiments. Additionally, MNP has a number of biochemical and physiological effects, and its mechanism of action has been studied extensively.
Scientific Research Applications
Synthesis and Biological Potential
Research has focused on the synthesis and properties of compounds involving pyrazole and triazole derivatives due to their significant pharmacological potential. The structural combination of heterocycles like 1,2,4-triazole and pyrazole in a single molecule increases the likelihood of interaction with biological targets, suggesting applications in medicinal chemistry. For instance, studies have led to the synthesis of compounds with potential antifungal activities, justified by molecular docking data indicating probable effects on specific enzymes like 14α-demethylase lanosterol (Fedotov et al., 2022).
Organometallic Reactivity
Compounds structurally related to 1-(4-Methoxyphenyl)-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one have been explored for their reactivity with metal complexes. Research on bis(pyrazol-1-yl)methanes functionalized by methoxyphenyl groups has revealed the formation of complexes with tungsten (W(CO)5THF), indicating potential applications in the development of organometallic compounds and catalysis (Ding et al., 2011).
Structural Analysis and Molecular Docking
The molecular structure and interactions of pyrazole-based compounds have been extensively studied. These investigations include X-ray diffraction, molecular docking, and quantum chemical calculations to explore the structural characteristics, potential biological activity, and intermolecular interactions. Such studies provide a basis for understanding the chemical behavior and application possibilities of related compounds in drug development and materials science (Viji et al., 2020).
Anticancer and Antimicrobial Properties
Compounds with a pyrazole core, similar to this compound, have been synthesized and evaluated for their biological activities, including anticancer and antimicrobial properties. The design, synthesis, and pharmacological evaluation of these compounds suggest their potential utility in therapeutic applications (Patel et al., 2013).
Nonlinear Optical Properties
The study of the nonlinear optical properties of compounds containing methoxyphenyl groups highlights their potential in materials science, particularly in the development of new materials for optical applications. This area of research offers insights into the electronic structure and optical behavior of such compounds, opening avenues for their use in optoelectronic devices (Tamer et al., 2015).
properties
IUPAC Name |
1-(4-methoxyphenyl)-2-(4-nitropyrazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c1-19-11-4-2-9(3-5-11)12(16)8-14-7-10(6-13-14)15(17)18/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCDVCQRRSYCCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CN2C=C(C=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-tert-Butylphenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B6320405.png)
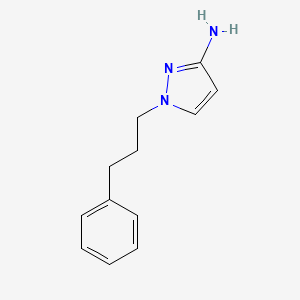
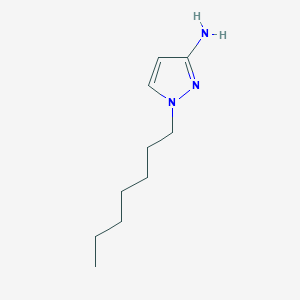

![4-[2-(4-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile](/img/structure/B6320439.png)

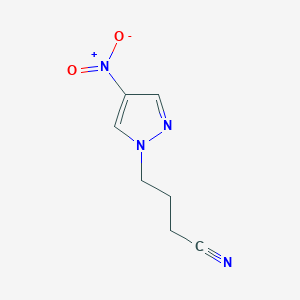
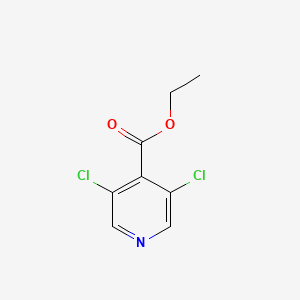
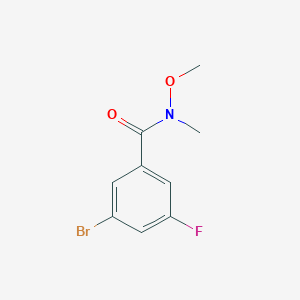

![tert-Butyl benzo[d][1,3]dioxol-5-ylmethylcarbamate](/img/structure/B6320480.png)
